Samarium(III) Ionophore II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

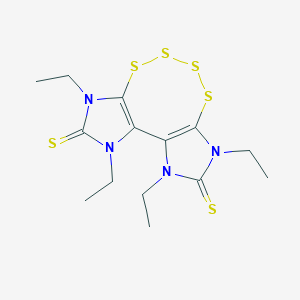

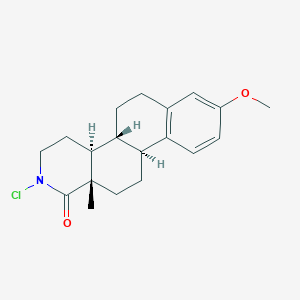

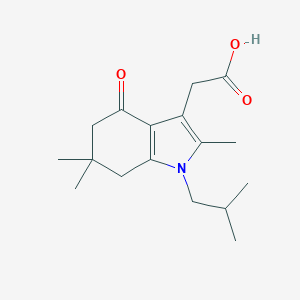

Samarium(III) Ionophore II, also known as 1,3,8,10-Tetraethyl-1,3,8,10-tetrahydro[1,2,3,4]tetrathiocino[5,6-d:7,8-d’]diimidazole-2,9-dithione or Et4todit, is a chemical compound that has been function tested . It has the empirical formula C14H20N4S6 and a molecular weight of 436.73 . It is used in the direct assay of Sm(III) in water samples .

Synthesis Analysis

A new nano-structured samarium ion-imprinted polymer (Sm(III)-IIP) was synthesized by precipitation polymerization . The Sm(III)-IIP nanoparticles were prepared by the copolymerization of Sm(III)–acrylic acid–4-vinylpyridine ternary complex with ethylene glycol dimethacrylate and methyl methacrylate .Molecular Structure Analysis

The molecular structure of Samarium(III) Ionophore II involves a hydrophilic center and a hydrophobic portion that interacts with the membrane . The structure of the complex of sodium (Na+) and the antibiotic monensin A is similar .Chemical Reactions Analysis

Samarium(II) iodide (SmI2, Kagan’s reagent) has found increasing use in chemical synthesis . It has been used in the development of numerous reactions, including the reduction of different functional groups comprising sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds, in addition to C–C bond-construction, and cascade or sequential reactions .Physical And Chemical Properties Analysis

Samarium(III) Ionophore II has a molecular weight of 436.73 . The calcium-based lead borate glasses doped with 1 mol% Sm3+ ions were prepared using melt quenching technique . The prepared glass samples were analyzed through an X-ray diffractometer, FT-IR, Optical absorption, Emission, and fluorescence decay analysis .将来の方向性

The comprehensive investigation supports the potential of these complexes in photonic and display devices . The ternary samarium complexes (S1–S4) were synthesized and characterized, and they exhibited a hyperintense peak at around 648 nm (4G5/2 → 6H9/2) which is sensitive to ligand environment and associated with the characteristic orange-red emission .

特性

IUPAC Name |

3,5,12,14-tetraethyl-7,8,9,10-tetrathia-3,5,12,14-tetrazatricyclo[9.3.0.02,6]tetradeca-1(11),2(6)-diene-4,13-dithione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCISCPCNYYIDSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327126 |

Source

|

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(III) Ionophore II | |

CAS RN |

120097-53-2 |

Source

|

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)